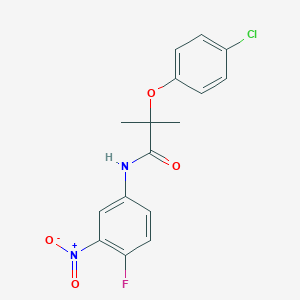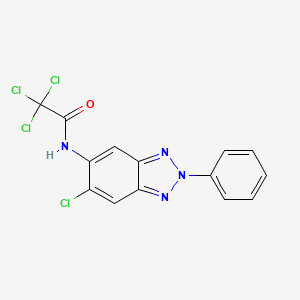
1-(2-chloro-6-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. It was first synthesized in the mid-1990s and has since been used in a variety of scientific studies to investigate its mechanism of action and potential benefits.
Mecanismo De Acción
1-(2-chloro-6-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 acts on the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function. Specifically, it binds to CB1 and CB2 cannabinoid receptors in the brain and other tissues, activating a range of signaling pathways that can modulate neurotransmitter release and other cellular processes.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, 1-(2-chloro-6-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 has been shown to have a range of biochemical and physiological effects. It can modulate the release of cytokines and other immune system molecules, and has been shown to have anti-inflammatory effects in animal models of disease. It can also modulate the release of neurotransmitters such as dopamine and glutamate, and has been studied as a potential treatment for addiction and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chloro-6-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, there are also some limitations to using 1-(2-chloro-6-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2. For example, it can be difficult to control for individual differences in response to the compound, and there is some evidence that chronic exposure to cannabinoids can have negative effects on brain function.
Direcciones Futuras
There are many potential future directions for research on 1-(2-chloro-6-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 and related compounds. One area of interest is the development of new synthetic cannabinoids with improved therapeutic properties and fewer side effects. Another area of interest is the investigation of the endocannabinoid system and its role in a range of physiological processes, including pain sensation, mood regulation, and immune function. Finally, there is a need for further research on the safety and efficacy of cannabinoids as potential treatments for a variety of conditions, including chronic pain, epilepsy, and psychiatric disorders.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole 55,212-2 has been used in a wide range of scientific studies to investigate its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been studied as a potential treatment for a variety of conditions, including chronic pain, multiple sclerosis, and epilepsy.
Propiedades
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2S/c21-17-7-5-8-18(22)16(17)13-24-12-15(14-6-1-2-9-19(14)24)20(25)23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGQGTRSCLTKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3534210.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(2-chlorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3534212.png)
![N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B3534220.png)

![3-chloro-N-{4-[(3-isopropoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3534231.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3534244.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3534261.png)
![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3534270.png)


![N-{[(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)amino]carbonothioyl}propanamide](/img/structure/B3534277.png)
![N-(4-chloro-2-methylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3534287.png)
![N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3534306.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B3534312.png)